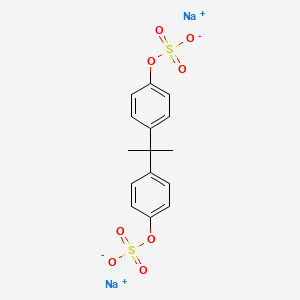

Bisphenol A Bissulfate Disodium Salt

Description

BenchChem offers high-quality Bisphenol A Bissulfate Disodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bisphenol A Bissulfate Disodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O8S2.2Na/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21;;/h3-10H,1-2H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPPROYXVPMBRW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OS(=O)(=O)[O-])C2=CC=C(C=C2)OS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742366 | |

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10040-44-5 | |

| Record name | Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical structure and physical properties of Bisphenol A bissulfate disodium salt

The Hidden Activity of Phase II Metabolites: A Technical Whitepaper on Bisphenol A Bissulfate Disodium Salt

Executive Summary

In the fields of pharmacokinetics and environmental toxicology, the phase II metabolism of xenobiotics is frequently mischaracterized as a strictly deactivating process. Bisphenol A (BPA), a ubiquitous endocrine-disrupting chemical (EDC), undergoes extensive hepatic conjugation to form glucuronide and sulfate metabolites. Among these, Bisphenol A bissulfate disodium salt (BPADS) —the fully sulfonated, water-soluble salt of BPA—has historically been dismissed as a biologically inert excretory byproduct.

However, as a Senior Application Scientist specializing in metabolic profiling, I must emphasize that recent high-resolution bioassays and ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analyses have redefined this compound. BPADS acts not only as a circulating reservoir that can be enzymatically reverted to free BPA, but it also exhibits intrinsic, rapid non-genomic estrogenic signaling capabilities[1]. This guide provides an in-depth technical analysis of the chemical structure, physical properties, and validated analytical methodologies for BPADS.

Chemical Structure & Physical Properties

The conversion of the highly lipophilic BPA parent molecule into a disulfate conjugate fundamentally alters its physicochemical behavior. The addition of two sulfate groups drastically increases the topological polar surface area, facilitating renal clearance. The disodium salt formulation of this conjugate is highly stable and provides the necessary aqueous solubility required for robust in vitro assay calibration and LC-MS/MS standard preparation.

Table 1: Quantitative Chemical and Physical Properties of BPADS

| Property | Value | Causality / Significance |

|---|---|---|

| Chemical Name | Bisphenol A bissulfate disodium salt | Standardized nomenclature for the fully conjugated phase II salt. |

| IUPAC Name | disodium;[4-[2-(4-sulfonatooxyphenyl)propan-2-yl]phenyl] sulfate | Reflects the symmetrical sulfonation at both phenolic hydroxyls. |

| CAS Registry Number | 10040-44-5 | Critical identifier for sourcing high-purity analytical standards[2]. |

| Molecular Formula | C15H14Na2O8S2 | The replacement of phenolic protons with sodium sulfate groups. |

| Molecular Weight | 432.4 g/mol | Significant mass shift (+204 Da from free BPA) used for MS detection[2]. |

| Topological Polar Surface Area | 150 Ų | High polarity dictates the need for specialized extraction columns (e.g., HLB/WAX)[2]. |

| Hydrogen Bond Donor Count | 0 | Complete sulfonation removes the hydroxyl donors present in free BPA. |

| Hydrogen Bond Acceptor Count | 8 | High acceptor count drives strong interactions with aqueous biological matrices[2]. |

Biological Significance & Mechanistic Pathways

The traditional paradigm assumes that conjugation sterically hinders the molecule from binding to nuclear estrogen receptors (ERα/ERβ). While true for classical genomic pathways, BPADS bypasses this limitation through two distinct mechanisms:

-

Enzymatic Reactivation (The Reservoir Effect): Ubiquitous steroid sulfatases (STS) present in the liver, placenta, and target tissues can cleave the sulfate ester bonds, effectively regenerating free BPA at the tissue level.

-

Intrinsic Membrane Signaling: BPADS can directly interact with membrane-bound estrogen receptors (mERs). At trace concentrations, it triggers rapid, non-genomic signaling cascades, specifically the phospho-activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK)[1].

Fig 1: Metabolic pathway and rapid non-genomic signaling cascade of BPADS.

Validated Experimental Methodologies

To ensure scientific integrity, protocols analyzing BPADS must be designed as self-validating systems. Below are the field-proven methodologies for quantifying and characterizing this metabolite.

Protocol A: Isotope-Dilution UHPLC-MS/MS Quantification in Biological Matrices

Direct analysis of intact conjugates avoids the artifacts introduced by enzymatic deconjugation (which only yields a "total BPA" measurement).

Step-by-Step Workflow:

-

Sample Spiking: Aliquot 1.0 mL of urine or serum. Spike with a heavy-labeled internal standard (e.g., BPA-d6-1S or 13C-labeled surrogate).

-

Causality: Biological matrices cause severe ion suppression in the Electrospray Ionization (ESI) source. A heavy-labeled standard co-elutes with the analyte, experiencing the exact same matrix effects, thereby self-validating the quantification[3].

-

-

Solid-Phase Extraction (SPE): Load the sample onto a pre-conditioned Hydrophilic-Lipophilic Balance (HLB) or Weak Anion Exchange (WAX) polymeric cartridge.

-

Causality: The highly polar, anionic nature of the disulfate conjugate (TPSA 150 Ų) results in poor retention on standard non-polar C18 silica. Polymeric phases provide the necessary retention capacity to prevent analyte breakthrough[4].

-

-

Washing & Elution: Wash with 5% methanol in water to remove salts. Elute with 100% methanol containing 2% ammonium hydroxide.

-

Chromatography: Inject onto a UHPLC system equipped with a C18 column. Use a mobile phase of Water/Acetonitrile buffered with 10 mM ammonium acetate.

-

Causality: Ammonium acetate buffers the mobile phase to maintain the ionization of the sulfate groups without causing the ion-pairing suppression typically seen with stronger ion-pairing reagents.

-

-

Detection: Operate the mass spectrometer in ESI negative mode. Monitor the Multiple Reaction Monitoring (MRM) transitions for the de-sodiated BPADS precursor ion[3].

Fig 2: Isotope-dilution LC-MS/MS workflow for BPADS extraction and analysis.

Protocol B: In Vitro Sulfatase Cleavage & Kinase Activation Assay

To prove that BPADS has intrinsic endocrine-disrupting properties, we must isolate its activity from that of free BPA generated by cellular enzymes.

Step-by-Step Workflow:

-

Cell Culture: Plate GH3/B6/F10 prolactinoma cells in a 96-well format and serum-starve for 24 hours to establish a baseline signaling state.

-

Inhibitor Pre-incubation: Treat cells with 10 nM STX-64 for 30 minutes prior to dosing.

-

Causality: STX-64 is an irreversible inhibitor of steroid sulfatase. By blocking the enzymatic deconjugation of BPADS back into free BPA, we isolate the intrinsic receptor-binding activity of the conjugate itself. This ensures the observed MAPK activation is not a false positive[1].

-

-

Compound Exposure: Dose the cells with BPADS at concentrations ranging from 10^-15 to 10^-7 M for exactly 5 minutes.

-

Causality: Classical genomic estrogen receptor responses take hours to manifest. A strict 5-minute exposure window specifically captures rapid, non-genomic signaling cascades initiated at the cell membrane[1].

-

-

Quantification: Fix the cells immediately and measure pERK and pJNK levels using a high-throughput fixed-cell plate immunoassay.

Conclusion

Bisphenol A bissulfate disodium salt is a highly polar, complex phase II metabolite that challenges classical toxicological assumptions. By employing rigorous, self-validating LC-MS/MS workflows and carefully controlled in vitro assays utilizing specific enzymatic inhibitors, researchers can accurately map both its systemic distribution and its potent, rapid estrogenic signaling capabilities. Understanding the dual nature of BPADS—as both a prodrug-like reservoir and an active signaling molecule—is paramount for accurate environmental risk assessment and endocrine drug development.

References

-

Title: Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | C15H14Na2O8S2 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

-

Title: Quantitative method for conjugated metabolites of bisphenol A and bisphenol S determination in food of animal origin by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry Source: PubMed / NIH URL: [Link]

-

Title: Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry Source: PubMed / NIH URL: [Link]

-

Title: Rapid estrogenic signaling activities of the modified (chlorinated, sulfonated, and glucuronidated) endocrine disruptor bisphenol A Source: Taylor & Francis Online URL: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | C15H14Na2O8S2 | CID 70540770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quantitative method for conjugated metabolites of bisphenol A and bisphenol S determination in food of animal origin by Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of free and conjugated forms of bisphenol A in human urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfation-Desulfation Axis: Pharmacokinetics of Bisphenol A Bissulfate Disodium Salt in Mammalian Models

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Bioanalytical Guide

Executive Summary

Bisphenol A (BPA) is a pervasive endocrine-disrupting chemical whose systemic toxicity is heavily dictated by its phase II metabolism. While historical pharmacokinetic (PK) models focused predominantly on BPA-glucuronide (BPA-G) as the primary clearance mechanism, recent advances have illuminated the critical role of the sulfation pathway[1].

Bisphenol A bissulfate disodium salt (CAS: 10040-44-5)[2], the highly soluble sodium salt of BPA disulfate, serves a dual purpose in modern pharmacology:

-

As a Biological Reservoir: In vivo, BPA-sulfate and bissulfate conjugates act as latent "Trojan Horses." Though biologically inactive in systemic circulation, they are transported to target tissues (e.g., placenta, breast tumors) where they undergo rapid deconjugation by local arylsulfatases, reactivating the estrogenic aglycone[3].

-

As an Analytical Gold Standard: In bioanalytical workflows, stable-isotope labeled forms (e.g., 13C12-BPA bissulfate disodium salt) are mandatory internal standards. They correct for severe matrix effects and prevent the misquantification of endogenous BPA caused by ubiquitous environmental contamination[4].

This guide deconstructs the pharmacokinetics of BPA bissulfate, detailing the mechanistic pathways, quantitative PK parameters, and self-validating analytical protocols required to study it in mammalian models.

Mechanistic Pharmacokinetics: The "Trojan Horse" Pathway

Following oral administration, BPA undergoes extensive first-pass metabolism in the gastrointestinal tract and liver[1]. The absolute bioavailability of unconjugated (aglycone) BPA is exceptionally low (<1%). Hepatic UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly convert the aglycone into highly polar, water-soluble conjugates[4].

While BPA-glucuronide is the dominant urinary metabolite, the sulfation pathway yields BPA monosulfate and BPA bissulfate[1]. The critical distinction lies in their tissue-level pharmacodynamics. Mammalian tissues such as the placenta, fetal liver, and specific estrogen-dependent tumors (e.g., MCF-7 breast cancer cells) highly express arylsulfatase C (estrone sulfatase)[3].

When circulating BPA-bissulfate reaches these microenvironments, it is actively desulfated. This localized reactivation circumvents hepatic clearance, allowing the active aglycone to bind to estrogen receptors (ERα/ERβ) and trigger rapid kinase signaling (e.g., ERK, JNK)[5].

Hepatic phase II metabolism of BPA and subsequent tissue-specific reactivation via desulfation.

Quantitative Pharmacokinetic Profile in Mammalian Models

Understanding the PK profile requires distinguishing between the parent compound and its conjugates. Data derived from controlled human oral administration studies (e.g., 100 μg/kg bw dosing) reveal that phase II conjugates dictate the systemic exposure timeline[1].

Table 1: Comparative Pharmacokinetic Parameters of BPA and its Conjugates

| Pharmacokinetic Parameter | Unconjugated BPA (Aglycone) | BPA-Glucuronide (BPA-G) | BPA-Sulfate/Bissulfate |

| Tmax (Hours) | 1.3 ± 0.52 | ~1.1 | ~1.1 |

| Cmax (Normalized) | 0.015 ng/mL per μg/kg bw | Dominant Fraction (>80%) | Secondary Fraction (~10-15%) |

| Clearance Mechanism | Rapid First-Pass Hepatic | Renal Excretion (Urine) | Renal Excretion / Tissue Uptake |

| Systemic Bioavailability | < 1% | N/A (Metabolite) | N/A (Metabolite) |

| Biological Activity | High (ER Agonist) | Inactive | Latent (Requires Desulfation) |

Data synthesized from high-sensitivity LC-MS/MS profiling of d6-BPA in non-pregnant adult models[1]. Note that in fetal and maternal models, the ratio of BPA-sulfate to BPA-glucuronide shifts significantly, with sulfates often becoming the dominant circulating metabolite due to immature fetal UGT expression.

Self-Validating Bioanalytical Protocol: LC-MS/MS Quantification

To accurately quantify BPA bissulfate in pharmacokinetic studies, researchers must overcome two critical failure points: ex vivo deconjugation (which artificially inflates aglycone measurements) and matrix ion suppression .

As a Senior Application Scientist, I mandate the following self-validating workflow. Every step is engineered with a specific causality to ensure data integrity[4].

Step-by-Step Methodology

Step 1: Matrix Collection and Enzymatic Quenching

-

Action: Collect whole blood or urine into pre-chilled tubes containing a proprietary inhibitor cocktail: STX-64 (arylsulfatase inhibitor) and D-glucaric acid-1,4-lactone (β-glucuronidase inhibitor)[5].

-

Causality: Mammalian blood and tissues contain high levels of endogenous deconjugating enzymes. Without immediate quenching, BPA-bissulfate will revert to aglycone BPA in the collection tube, destroying the true pharmacokinetic ratio.

Step 2: Internal Standard Spiking

-

Action: Spike the matrix with 10 ng/mL of 13C12-Bisphenol A Bissulfate Disodium Salt [2].

-

Causality: The disodium salt formulation is utilized because it guarantees 100% aqueous solubility without requiring organic solvents that might precipitate plasma proteins prematurely. The +12 Da mass shift of the 13C isotope allows the mass spectrometer to perfectly track extraction recovery and correct for matrix-induced ion suppression, creating a self-calibrating quantitative system.

Step 3: Solid Phase Extraction (SPE) via WAX

-

Action: Load the stabilized plasma onto a Weak Anion Exchange (WAX) SPE cartridge. Wash with 5% methanol, and elute with 2% ammonium hydroxide in methanol.

-

Causality: Standard reversed-phase (C18) extraction fails here. BPA bissulfate is permanently ionized and highly polar due to its dual sulfate groups. WAX chemistry exploits the negative charge of the sulfates, selectively retaining the conjugate while washing away neutral lipids and proteins.

Step 4: UPLC Separation and ESI- MS/MS Detection

-

Action: Separate analytes using a Biphenyl UPLC column. Detect via tandem mass spectrometry in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

-

Causality: The biphenyl stationary phase provides critical pi-pi interactions required to resolve BPA-monosulfate from BPA-bissulfate. ESI- is mandatory because the sulfate groups readily yield stable [M−H]− and [M−2Na]2− precursor ions, maximizing detection sensitivity to the sub-ng/mL range.

Validated LC-MS/MS bioanalytical workflow utilizing 13C12-labeled internal standards.

Conclusion

The pharmacokinetics of Bisphenol A cannot be accurately modeled by observing the aglycone alone. BPA bissulfate disodium salt represents a critical node in endocrine disruptor research—both as a latent biological transport mechanism capable of reactivating in sensitive tissues, and as an indispensable analytical standard for rigorous LC-MS/MS bioanalysis. By enforcing strict enzymatic quenching and utilizing stable-isotope disodium salts, researchers can generate highly robust, self-validating pharmacokinetic data.

References

-

Thayer, K.A., et al. "Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration." PMC / Environment International. Available at:[Link]

-

"A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells." Chemistry & Biology / ResearchGate. Available at:[Link]

-

"Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives." PMC. Available at:[Link]

-

"Rapid estrogenic signaling activities of the modified (chlorinated, sulfonated, and glucuronidated) endocrine disruptor bisphenol A." ResearchGate. Available at:[Link]

-

"Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | C15H14Na2O8S2." PubChem. Available at:[Link]

Sources

- 1. Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | C15H14Na2O8S2 | CID 70540770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Endocrine Disrupting Potential of Bisphenol A Bissulfate Derivatives: A Technical Guide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Bisphenol A (BPA), a pervasive environmental contaminant, has been the subject of extensive research and regulatory scrutiny due to its established endocrine-disrupting properties. While the primary focus has been on the parent compound, the metabolic fate of BPA within biological systems presents a complex and nuanced picture. Hepatic sulfation represents a significant metabolic pathway for BPA, leading to the formation of BPA sulfates, including bisphenol A bissulfate. Historically considered inactive detoxification products, emerging evidence challenges this paradigm, suggesting that these sulfated derivatives may possess their own intrinsic biological activities or act as a reservoir for the parent compound through in-situ deconjugation. This technical guide provides an in-depth exploration of the endocrine-disrupting potential of BPA bissulfate derivatives, synthesizing current mechanistic understanding with practical, field-proven methodologies for their assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of endocrine-active compounds.

Introduction: The Evolving Landscape of Bisphenol A Metabolism and Activity

Bisphenol A is a well-documented endocrine-disrupting chemical (EDC) that exerts its effects by mimicking endogenous hormones, primarily estrogen. Its ability to bind to various nuclear receptors, including estrogen receptors (ERα and ERβ), the androgen receptor (AR), and thyroid hormone receptors, underlies its diverse physiological impacts. The widespread human exposure to BPA, primarily through dietary sources and consumer products, has raised significant public health concerns, leading to increased regulation and the development of BPA alternatives.

The biological activity of BPA is intricately linked to its metabolism. In humans and other mammals, BPA undergoes extensive phase II metabolism, primarily in the liver and gut, leading to the formation of more water-soluble conjugates that are readily excreted. The two principal metabolic pathways are glucuronidation and sulfation. While glucuronidation is often the predominant pathway, sulfation, mediated by sulfotransferase (SULT) enzymes, plays a crucial role in BPA detoxification, particularly in fetal tissues where glucuronidation capacity may be limited. This process yields BPA monosulfate and BPA bissulfate.

For a long time, these sulfated metabolites were considered biologically inert. However, this assumption is being increasingly questioned. Evidence suggests that BPA sulfates can be deconjugated back to the active parent BPA by sulfatase enzymes present in various tissues. This "reactivation" pathway could lead to prolonged or targeted exposure in specific tissues, potentially contributing to the observed in vivo potency of BPA, which can be greater than predicted by its in vitro receptor binding affinity alone. Furthermore, there is a growing interest in whether BPA bissulfate itself possesses any intrinsic endocrine-disrupting activity.

This guide will delve into the complexities of BPA bissulfate's endocrine potential, providing a comprehensive overview of its metabolic generation, potential mechanisms of action, and the state-of-the-art methodologies for its evaluation.

Metabolic Pathway: From Bisphenol A to its Bissulfate Derivative

The sulfation of BPA is a critical step in its biotransformation. This enzymatic process is catalyzed by a family of cytosolic sulfotransferases (SULTs), with SULT1A1 being a key enzyme involved in the sulfation of xenobiotics, including BPA.

The metabolic cascade can be visualized as follows:

Caption: Metabolic sulfation pathway of Bisphenol A.

This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl groups of BPA. The addition of one sulfate group results in BPA monosulfate, and the subsequent sulfation of the second hydroxyl group yields BPA bissulfate. The increased water solubility of these sulfated conjugates facilitates their elimination from the body, primarily through urine.

Mechanisms of Endocrine Disruption: A Multi-faceted Challenge

The endocrine-disrupting potential of BPA bissulfate derivatives can be conceptualized through three primary mechanisms:

3.1. Direct Receptor Interaction:

While BPA bissulfate exhibits significantly lower binding affinity for estrogen receptors compared to the parent BPA, the possibility of direct interaction cannot be entirely dismissed, especially at high concentrations or with other, less-studied nuclear receptors. The bulky and negatively charged sulfate groups are generally expected to hinder effective binding to the hydrophobic ligand-binding pocket of steroid receptors. However, in silico modeling and targeted in vitro binding assays are essential to definitively characterize any residual binding affinity.

3.2. The "Trojan Horse" Hypothesis: Deconjugation and Local Reactivation:

A more plausible and concerning mechanism is the potential for BPA bissulfate to act as a circulating reservoir for active BPA. Tissues expressing sulfatase enzymes can hydrolyze the sulfate conjugates, releasing free BPA locally. This is particularly relevant in hormone-responsive tissues, such as the breast and uterus, which are known to express steroid sulfatase. This localized "reactivation" could lead to higher effective concentrations of BPA at the target site than would be predicted from circulating levels of the free parent compound alone.

3.3. Altered Steroidogenesis and Metabolism:

Beyond direct receptor interactions, EDCs can disrupt the endocrine system by interfering with the synthesis, metabolism, and transport of endogenous hormones. It is conceivable that BPA bissulfate could interact with enzymes involved in steroidogenesis or with other metabolic pathways, thereby indirectly altering hormonal homeostasis. Investigating these possibilities requires a broader panel of assays that go beyond simple receptor binding.

Methodologies for Assessing Endocrine Disrupting Potential

A robust assessment of the endocrine-disrupting potential of BPA bissulfate requires a multi-tiered approach, combining in silico, in vitro, and potentially in vivo methodologies. The OECD has established a conceptual framework for testing and assessing endocrine disrupters, which provides a valuable roadmap for such investigations.

4.1. In Silico Approaches: Predictive Modeling

Computational methods offer a rapid and cost-effective initial screening of potential endocrine activity. Molecular docking simulations can predict the binding affinity of BPA bissulfate to a wide range of nuclear receptors. While these predictions require experimental validation, they can help prioritize which receptors to investigate in vitro.

Workflow for In Silico Assessment:

Caption: In silico workflow for predicting endocrine activity.

4.2. In Vitro Assays: Mechanistic Insights

In vitro assays are the cornerstone for characterizing the endocrine activity of a compound. A comprehensive assessment should include a battery of assays to investigate different mechanisms of action.

4.2.1. Receptor Binding Assays:

These assays directly measure the ability of a compound to bind to a specific nuclear receptor. Competitive binding assays, using a radiolabeled or fluorescently tagged ligand, are the gold standard.

Step-by-Step Protocol: Competitive Estrogen Receptor Binding Assay

-

Preparation of Receptor: Utilize purified recombinant human ERα or ERβ, or cell lysates from tissues known to express the receptors.

-

Radioligand: Use a high-affinity radiolabeled estrogen, such as [³H]-17β-estradiol.

-

Incubation: Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the test compound (BPA bissulfate) and a known competitor (unlabeled 17β-estradiol) as a positive control.

-

Separation: Separate receptor-bound from unbound radioligand using methods like hydroxylapatite precipitation or filter binding.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

4.2.2. Reporter Gene Assays:

These cell-based assays measure the transcriptional activation of a receptor in response to a ligand. They provide a functional readout of receptor agonism or antagonism. The ER-CALUX (Estrogen Receptor-mediated Chemical Activated Luciferase gene eXpression) assay is a widely used and sensitive method.

Workflow for ER-CALUX Reporter Gene Assay:

Caption: Workflow for the ER-CALUX reporter gene assay.

4.2.3. Cell Proliferation Assays (E-Screen):

The E-Screen assay utilizes estrogen-responsive breast cancer cell lines, such as MCF-7, to assess the proliferative or anti-proliferative effects of a compound. An increase in cell number in the presence of the test compound indicates an estrogenic effect.

4.2.4. Steroidogenesis Assays:

To investigate the impact on hormone synthesis, the H295R steroidogenesis assay is a valuable tool. This assay uses a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis. By measuring the levels of various steroid hormones in the cell culture medium after exposure to the test compound, one can identify disruptions in the steroidogenic pathway.

4.3. Investigating Deconjugation: The Key to the "Trojan Horse"

To test the hypothesis of local reactivation, it is crucial to assess the deconjugation of BPA bissulfate in relevant cell and tissue models.

Experimental Protocol: In Vitro Deconjugation Assay

-

Cell/Tissue Model: Use cell lines (e.g., MCF-7 breast cancer cells) or tissue homogenates (e.g., human placental or uterine tissue) known to express sulfatase activity.

-

Incubation: Incubate the cells or homogenates with a known concentration of BPA bissulfate for various time points.

-

Sample Preparation: At each time point, collect the cell culture medium and/or cell lysates. Perform a solid-phase extraction to separate the parent BPA from its sulfated metabolite.

-

Quantification: Analyze the concentrations of both BPA and BPA bissulfate using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: An increase in the concentration of free BPA over time, coupled with a decrease in BPA bissulfate, provides direct evidence of deconjugation.

Data Interpretation and Integrated Assessment

The data generated from this multi-pronged approach must be carefully integrated to form a comprehensive assessment of the endocrine-disrupting potential of BPA bissulfate.

Table 1: Hypothetical Data Summary for BPA Bissulfate Assessment

| Assay Type | Endpoint | BPA | BPA Bissulfate |

| In Silico | ERα Binding Score | -8.5 | -4.2 |

| ERβ Binding Score | -8.1 | -3.9 | |

| In Vitro | ERα Binding (IC50) | 5 µM | > 100 µM |

| ERβ Binding (IC50) | 10 µM | > 100 µM | |

| ER-CALUX (EC50) | 1 µM | > 50 µM | |

| E-Screen (Proliferation) | Yes | No | |

| H295R Steroidogenesis | Altered | No significant change | |

| Deconjugation in MCF-7 cells | N/A | Yes, time-dependent increase in BPA |

A weight-of-evidence approach should be employed, considering the consistency and concordance of the results across the different assays. For instance, a lack of direct receptor binding or activation by BPA bissulfate, coupled with evidence of its deconjugation to active BPA in a hormone-responsive cell line, would strongly support the "Trojan horse" mechanism of action.

Conclusion and Future Directions

The endocrine-disrupting potential of BPA bissulfate derivatives is a complex issue that extends beyond the traditional focus on the parent compound. While direct interaction with nuclear receptors appears to be minimal, the potential for these metabolites to serve as a pro-drug, delivering active BPA to target tissues through enzymatic deconjugation, warrants significant consideration. A thorough investigation, employing a combination of predictive in silico modeling and a battery of mechanistically diverse in vitro assays, is essential for a comprehensive risk assessment.

Future research should focus on:

-

Expanding the scope of nuclear receptors investigated: While estrogen receptors are a primary focus, the interaction of BPA bissulfate with other receptors, such as the peroxisome proliferator-activated receptors (PPARs) and orphan nuclear receptors, should be explored.

-

In vivo validation: Carefully designed animal studies are needed to confirm the in vivo relevance of the deconjugation pathway and its contribution to the overall endocrine-disrupting effects of BPA.

-

Human biomonitoring: More extensive human biomonitoring studies that separately quantify BPA and its various metabolites in different biological matrices are crucial for understanding human exposure and metabolic patterns.

By adopting a more holistic view of BPA metabolism and the potential bioactivity of its derivatives, the scientific community can develop a more accurate and predictive framework for assessing the risks associated with this ubiquitous environmental contaminant.

References

-

In silico profiling of endocrine-disrupting potential of bisphenol analogues and their halogenated transformation products - PubMed. (2023, March 15). Food and Chemical Toxicology, 173, 113623. [Link]

-

Estrogenic Activity Data Extraction and in Silico Prediction Show the Endocrine Disruption Potential of Bisphenol A Replacement Compounds | Chemical Research in Toxicology - ACS Publications. (2015, August 26). Chemical Research in Toxicology, 28(9), 1755-1764. [Link]

-

In silico profiling of endocrine-disrupting potential of bisphenol analogues and their halogenated transformation products | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

EDSP Test Guidelines and Guidance Document | US EPA. (2025, July 29). United States Environmental Protection Agency. [Link]

-

A role for sulfation-desulfation in the uptake of bisphenol a into breast tumor cells - PubMed. (2006, August 15). Endocrinology, 147(8), 3743-3751. [Link]

-

Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption | OECD. (2018, September 3). Organisation for Economic Co-operation and Development. [Link]

-

in vitro approach to test estrogen-like activity of six bisphenol a analogues - WUR eDepot. (n.d.). Wageningen University & Research. [Link]

-

Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC - NIH. (n.d.). Toxicological Sciences, 149(1), 195-205. [Link]

-

Guidance on Identifying Endocrine Disrupting Effects | ECETOC. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. [Link]

-

In silico analysis of endocrine-disrupting potential of triclosan, bisphenol A, and their analogs and derivatives - PubMed. (2024, August 11). Journal of Applied Toxicology, 44(12), 1897-1913. [Link]

-

Estrogenic Activity Data Extraction and in Silico Prediction Show the Endocrine Disruption Potential of Bisphenol A Replacement Compounds | Chemical Research in Toxicology. (2015, August 26). Chemical Research in Toxicology, 28(9), 1755-1764. [Link]

-

A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

-

Endocrine disrupters | OECD. (n.d.). Organisation for Economic Co-operation and Development. [Link]

-

Endocrine Disruptor Screening and Testing Advisory Committee - NCBI - NIH. (n.d.). National Center for Biotechnology Information. [Link]

- Bisphenol A metabolism. In adults, bisphenol A is mainly metabolized to BPA-glucuronide (BPA-G) in the liver, and a smaller proportion in the

Baseline in vitro toxicity data for Bisphenol A bissulfate disodium salt

An In-Depth Technical Guide to Establishing Baseline In Vitro Toxicity for Bisphenol A bis(sulfate) Disodium Salt

Preamble: A Metabolite-Centric Approach to Toxicity Assessment

Bisphenol A (BPA) is a compound of significant public health interest due to its widespread use in consumer products and its established activity as an endocrine disruptor.[1][2] Consequently, its toxicological profile is extensively documented. The subject of this guide, Bisphenol A bis(sulfate) disodium salt, represents a major metabolic end-product of BPA in humans. In vivo, BPA is rapidly metabolized, primarily in the liver, through glucuronidation and, to a lesser extent, sulfation.[3][4] These phase II metabolic processes are generally considered detoxification pathways, converting the lipophilic parent compound into more water-soluble conjugates that are readily excreted.[3][5]

Direct toxicological data for Bisphenol A bis(sulfate) disodium salt is sparse in the public literature. Therefore, this guide adopts a metabolite-centric, foundational approach. We will establish the baseline in vitro toxicity profile by leveraging the comprehensive data available for the parent compound, BPA, and contextualizing it with the known effects of sulfation on its biological activity. The protocols detailed herein are designed to generate the core data required to scientifically validate the toxicological profile of this specific metabolite, focusing on the key endpoints of concern for bisphenols: cytotoxicity, genotoxicity, and endocrine disruption.

The Foundational Role of Sulfation in BPA Detoxification

The biotransformation of BPA to its sulfated conjugate is a critical step in its detoxification. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which are abundant in the liver.[3] The addition of two sulfate groups drastically increases the polarity and water solubility of the BPA molecule, which is expected to limit its ability to cross cell membranes and interact with intracellular receptors, such as the estrogen receptor.[5][6] Indeed, studies have demonstrated that BPA sulfates are not estrogen receptor α (ERα) agonists, effectively abolishing the primary endocrine-disrupting activity of the parent compound.[5][6][7]

Caption: Metabolic detoxification of Bisphenol A via sulfation.

Part 1: Foundational Cytotoxicity Assessment

Scientific Rationale

Before investigating complex mechanisms like genotoxicity or endocrine disruption, it is imperative to establish the baseline cytotoxicity of the test article. This initial screen determines the concentration range at which the compound kills cells through non-specific mechanisms. This data is crucial for two reasons:

-

Dose-Range Finding: It identifies the sub-lethal concentration range to be used in subsequent, more sensitive mechanistic assays, ensuring that observed effects are not simply a consequence of widespread cell death.

-

Baseline Toxicity: It provides a fundamental measure of the compound's toxicity, allowing for comparison with the parent compound and other analogues.

The Neutral Red Uptake (NRU) assay is a robust and widely used method for assessing cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

Objective: To determine the concentration of the test article that reduces the viability of a cultured mammalian cell line by 50% (IC50).

Materials:

-

Cell Line: Human liver hepatocellular carcinoma cells (HepG2) or other relevant cell line.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

-

Test Article: Bisphenol A bis(sulfate) disodium salt, dissolved in a suitable vehicle (e.g., sterile water or DMSO).

-

Reagents: Neutral Red solution, Desorb solution (e.g., 1% acetic acid, 50% ethanol in water).

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Prepare a serial dilution of the test article in culture medium. Remove the seeding medium from the cells and replace it with the medium containing various concentrations of the test article. Include vehicle-only controls. Incubate for a defined period (e.g., 24 or 48 hours).

-

Dye Incubation: After exposure, remove the treatment medium. Wash cells with Phosphate Buffered Saline (PBS). Add medium containing Neutral Red dye and incubate for approximately 3 hours. During this time, only viable cells will uptake the dye into their lysosomes.

-

Dye Extraction: Remove the dye-containing medium. Wash cells with PBS. Add the Desorb solution to each well to extract the dye from the lysosomes.

-

Quantification: Agitate the plate for 10 minutes to ensure complete dissolution of the dye. Measure the absorbance of the extracted dye using a spectrophotometer at ~540 nm.

-

Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the test article concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Data Presentation & Expected Outcomes

Table 1: Representative Cytotoxicity of Bisphenol A (BPA) in Various In Vitro Models

| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |

|---|---|---|---|---|

| MCF-7 | MTT | 72h | ~100 | [8] |

| SH-SY5Y | MTT | 48h | >100 | [9] |

| H295R | CCK-8 | 24h | ~150-200 | [10] |

| Human Lymphocytes | Trypan Blue | 48h | Varies by donor |[11] |

Expected Outcome for Bisphenol A bis(sulfate) disodium salt: Given that sulfation is a detoxification pathway that increases water solubility and reduces bioavailability at the cellular level, it is scientifically sound to hypothesize that the bis(sulfate) metabolite will be significantly less cytotoxic than the parent BPA molecule. The IC50 value for the sulfated form is expected to be substantially higher than that reported for BPA, potentially showing no significant cytotoxicity within standard tested concentration ranges.

Part 2: Genotoxicity Assessment

Scientific Rationale

Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell, potentially leading to mutations or cancer. While BPA's genotoxicity has been a subject of debate, several studies have reported positive findings, including the induction of DNA strand breaks and chromosomal aberrations.[8][12][13] Therefore, evaluating this endpoint is a critical component of a baseline toxicity assessment. The in vitro micronucleus test is a comprehensive assay recommended by regulatory bodies worldwide for its ability to detect both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.[14][15][16][17]

Experimental Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

Objective: To detect micronuclei in the cytoplasm of interphase cells as an indicator of chromosomal damage.

Materials:

-

Cell Line: Human peripheral blood lymphocytes or a suitable cell line like TK6 or CHO.

-

Metabolic Activation: An external source of metabolic activation (e.g., Aroclor-1254 induced rat liver S9 fraction) is required to mimic mammalian metabolism.

-

Reagents: Cytochalasin B (to block cytokinesis), hypotonic solution, fixative (methanol:acetic acid), DNA stain (e.g., Giemsa or a fluorescent dye like DAPI).

Step-by-Step Methodology:

-

Cell Culture and Exposure: Culture cells to a suitable density. Treat the cells with at least three concentrations of the test article, selected based on cytotoxicity data (typically up to a concentration causing ~50-60% cytotoxicity). Perform parallel experiments with and without the S9 metabolic activation system. Include appropriate negative (vehicle) and positive controls.

-

Cytokinesis Block: Add Cytochalasin B to the cultures. This inhibits the final stage of cell division (cytokinesis) but allows nuclear division to proceed, resulting in the accumulation of binucleated cells. Micronuclei are scored in these specific cells.

-

Harvesting: After an exposure period covering one and a half to two normal cell cycle lengths, harvest the cells.

-

Slide Preparation: Treat cells with a hypotonic solution to swell the cytoplasm, followed by fixation. Drop the cell suspension onto clean microscope slides and allow them to air dry.

-

Staining: Stain the slides with a DNA-specific stain to visualize the main nuclei and any micronuclei.

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration and control group. Count the number of binucleated cells containing one, two, or more micronuclei.

-

Cytotoxicity Measurement: Determine the Cytokinesis-Block Proliferation Index (CBPI) or Replicative Index (RI) to assess cell proliferation and confirm that the tested concentrations were appropriate.

-

Data Analysis: Statistically analyze the frequency of micronucleated cells at each concentration compared to the negative control. A dose-dependent, statistically significant increase in micronuclei indicates a positive result.

Caption: Workflow for the OECD TG 487 In Vitro Micronucleus Test.

Data Presentation & Expected Outcomes

Table 2: Summary of Genotoxicity Findings for Bisphenol A (BPA)

| Assay | Cell System | Finding | Conclusion | Reference |

|---|---|---|---|---|

| Comet Assay | Human peripheral blood cells | Increased DNA damage | Genotoxic | [18] |

| Chromosome Aberration | MCF-7, Amniocytes | Increased aberrations | Clastogenic | [8] |

| Micronucleus Test | Human Lymphocytes | Conflicting results reported | Equivocal | [13] |

| Comet Assay | SH-SY5Y (neuronal cells) | Significant DNA damage at 500 nM | Genotoxic at low doses |[9] |

Expected Outcome for Bisphenol A bis(sulfate) disodium salt: The genotoxic potential of BPA is often linked to its chemical structure and potential to generate reactive intermediates. The addition of bulky, charged sulfate groups is expected to sterically hinder and electronically deactivate the molecule, preventing its intercalation with DNA or interaction with the cellular machinery of replication. Therefore, Bisphenol A bis(sulfate) is predicted to be non-genotoxic in the in vitro micronucleus assay.

Part 3: Endocrine Disruption Assessment

Scientific Rationale

The primary toxicological concern for BPA and its analogues is their ability to disrupt the endocrine system.[1] This occurs mainly through two well-documented mechanisms:

-

Estrogen Receptor Agonism: BPA can bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of the natural hormone 17β-estradiol.[2]

-

Inhibition of Steroidogenesis: BPA can interfere with the enzymatic pathway responsible for producing steroid hormones, such as testosterone and estradiol.[19]

A thorough assessment of endocrine-disrupting potential requires assays that can probe both of these mechanisms.

Recommended Assay 1: Estrogen Receptor Transactivation Assay (OECD TG 455)

Objective: To determine the ability of a chemical to bind to and activate the human estrogen receptor alpha (hERα), leading to the transcription of a reporter gene.

Step-by-Step Methodology:

-

Cell Line: Use a stably transfected cell line, such as HeLa-9903, which contains the hERα gene and an estrogen-responsive reporter gene construct (e.g., luciferase).[20][21]

-

Cell Seeding and Exposure: Plate the cells in a 96-well plate. After attachment, expose them to a range of concentrations of the test article for a specified period (e.g., 24 hours).

-

Cell Lysis: After incubation, wash the cells and lyse them to release the cellular contents, including the reporter protein (luciferase).

-

Luminescence Measurement: Add a luciferin substrate to the cell lysate. If the ER was activated, the expressed luciferase enzyme will catalyze a reaction that produces light (bioluminescence).

-

Quantification: Measure the light output using a luminometer.

-

Data Analysis: Plot the luminescence (as a percentage of the response to a reference estrogen like 17β-estradiol) against the test article concentration to determine the EC50 (the concentration that produces 50% of the maximum response).

Caption: Signaling pathway in an ER Transactivation reporter assay.

Table 3: Estrogenic Activity of Bisphenol A (BPA)

| Assay System | Endpoint | Result | Reference |

|---|---|---|---|

| hERα-Hela 9903 (OECD 455) | Agonist Activity (EC50) | ~10⁻⁶ M | [5][7] |

| MCF-7 Cell Proliferation (E-Screen) | Proliferation | Positive at ≥ 3 nM | [6] |

| Yeast Estrogen Screen (YES) | Agonist Activity | Positive |[5] |

Expected Outcome for Bisphenol A bis(sulfate) disodium salt: This is the most definitive endpoint. Multiple studies have conclusively shown that BPA-sulfate does not act as an agonist for the estrogen receptor.[5][6][7] Therefore, the test article is expected to be negative in the ER transactivation assay, showing no increase in luciferase activity at any non-cytotoxic concentration.

Recommended Assay 2: H295R Steroidogenesis Assay (OECD TG 456)

Objective: To screen for chemicals that affect the production of steroid hormones (specifically testosterone and 17β-estradiol) in a human adrenocortical carcinoma cell line.

Step-by-Step Methodology:

-

Cell Line: Culture H295R cells, which express all the key enzymes required for steroidogenesis.[22][23]

-

Cell Seeding and Exposure: Plate cells in multi-well plates. After an acclimation period, expose the cells to at least six concentrations of the test article for 48 hours.

-

Hormone Quantification: At the end of the exposure, collect the culture medium. Quantify the concentrations of testosterone and estradiol in the medium using highly specific methods like ELISA or LC-MS/MS.

-

Viability Assessment: After collecting the medium, assess cell viability in the corresponding wells (e.g., using MTT or NRU) to ensure that effects on hormone levels are not due to cytotoxicity.

-

Data Analysis: Normalize hormone concentrations to viable cell number. Statistically compare the hormone levels in treated wells to the vehicle control wells. A significant increase or decrease in hormone production indicates an effect on steroidogenesis.

Caption: Workflow for the OECD TG 456 H295R Steroidogenesis Assay.

Table 4: Effects of Bisphenol A (BPA) on Steroidogenesis in H295R Cells

| Endpoint | Effect | Concentration | Reference |

|---|---|---|---|

| Testosterone Production | Decrease | ≥ 30 ng/mL | [19] |

| Androstenedione Production | Decrease | ≥ 30 ng/mL | [19] |

| Estradiol Production | Increase | ≥ 30 ng/mL | [19] |

| Progesterone Production | Biphasic (Increase then Decrease) | 0.05-100 µM |[10] |

Expected Outcome for Bisphenol A bis(sulfate) disodium salt: The effects of BPA on steroidogenesis are mediated by its interaction with various enzymes in the pathway.[19] The highly polar, charged nature of the bis(sulfate) metabolite makes it unlikely to enter the cell and interact with these intracellular enzymes effectively. Therefore, it is predicted that Bisphenol A bis(sulfate) will have no significant effect on testosterone or estradiol production in the H295R assay at non-cytotoxic concentrations.

Overall Conclusion

This technical guide outlines a comprehensive and scientifically rigorous framework for establishing the baseline in vitro toxicity of Bisphenol A bis(sulfate) disodium salt. By systematically evaluating cytotoxicity, genotoxicity, and key mechanisms of endocrine disruption, researchers can generate a complete data package for this important metabolite. Based on the established principles of toxicology and existing data on BPA metabolism, the central hypothesis is that sulfation serves as a true detoxification pathway. The Bisphenol A bis(sulfate) disodium salt is expected to demonstrate a significantly reduced toxicity profile compared to its parent compound, Bisphenol A, particularly with a complete lack of endocrine-disrupting activity. The execution of these protocols will provide the empirical data necessary to confirm this hypothesis.

References

-

OECD (2009), Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]

-

Policy Commons (2021), OECD 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]

-

Charles River Laboratories, Mammalian Cell In Vitro Micronucleus Assay. [Link]

-

J-Stage (2021), Comparative assessment of 24-hr primary skin irritation test and human patch test data with in vitro skin irritation tests according to OECD Test Guideline 439 (for quasi-drugs in Japan). [Link]

-

Inotiv (2023), Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. [Link]

-

SenzaGen, Skin irritation: OECD TG 439. [Link]

-

Smithers, OECD 455: Estrogen receptor transcriptional activation (ERTA). [Link]

-

OECD (2012), Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists. [Link]

-

Scantox, OECD 487 In Vitro Micronucleus Test. [Link]

-

OECD (2025), Test No. 439: In Vitro Skin Irritation - Reconstructed Human Epidermis Test Method. [Link]

-

Smithers, OECD 487: Cell micronucleus test (in vitro mammalian). [Link]

-

OECD (2022), Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. [Link]

-

OECD (2025), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [Link]

-

Khalkhali-Yazdi, F. et al. (2017), The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes, Avicenna Journal of Medical Biotechnology. [Link]

-

Do, H. T. et al. (2020), Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials, Particle and Fibre Toxicology. [Link]

-

Kolšek, K. et al. (2022), Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction, Environment International. [Link]

-

Ohlund, L. et al. (2021), In Vitro Metabolism of Five Bisphenol A Analogs Studied by LC-HRMS/MS, Journal of the American Society for Mass Spectrometry. [Link]

-

Al-Hussaini, H. (2017), The cytotoxic and genotoxic effects of bisphenol A on neuronal cells in vitro, Plymouth University. [Link]

-

Konieczna, A. et al. (2020), Toxicological Evaluation of Bisphenol A and Its Analogues, Journal of Clinical and Experimental Pharmacology. [Link]

-

Ousji, O. et al. (2020), Comprehensive In Vitro Metabolism Study of Bisphenol A Using Liquid Chromatography-High Resolution Tandem Mass Spectrometry, Chemical Research in Toxicology. [Link]

-

Kolšek, K. et al. (2022), Last piece in the puzzle of bisphenols BPA, BPS and BPF metabolism: Kinetics of the in vitro sulfation reaction, Environment International. [Link]

-

Ikhlas, S. & Usman, A. (2022), Chapter 2: Genotoxicity and Mutagenicity of Bisphenol A, Royal Society of Chemistry. [Link]

-

Kim, M. et al. (2022), Cytotoxicity evaluation and mechanism of endocrine-disrupting chemicals by the embryoid body test, Molecular and Cellular Toxicology. [Link]

-

Pritchett, J. J. et al. (2017), Bisphenol A sulfonation is impaired in metabolic and liver disease, Toxicology and Applied Pharmacology. [Link]

-

Berckmans, P. et al. (2007), Screening of endocrine disrupting chemicals with MELN cells, an ER-transactivation assay combined with cytotoxicity assessment, Toxicology in Vitro. [Link]

-

Zhang, X. et al. (2021), Reduced genotoxicity of lignin-derivable replacements to bisphenol A studied using in silico, in vitro, and in vivo methods, Green Chemistry. [Link]

-

Ikhlas, S. et al. (2019), In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells, Toxicology in Vitro. [Link]

-

LifeNet Health LifeSciences, Endocrine Disruption Assay Services. [Link]

-

JRC Big Data Analytics Platform (2016), DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. [Link]

-

K, P. & T, V. (2015), Toxicity of Bisphenol a on Humans: A Review, International Letters of Natural Sciences. [Link]

-

Browne, P. et al. (2015), Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses, Environmental Science & Technology. [Link]

-

Wikipedia, Health effects of Bisphenol A. [Link]

-

ILAR Journal (2004), In Vitro Models in Endocrine Disruptor Screening. [Link]

-

Nishiyama, T. et al. (2002), Sulfation of bisphenol A abolished its estrogenicity based on proliferation and gene expression in human breast cancer MCF-7 cells, Toxicology in Vitro. [Link]

-

ResearchGate (2020), (PDF) Toxicological Evaluation of Bisphenol A and Its Analogues. [Link]

-

Haggard, D. E. et al. (2018), High-Throughput H295R Steroidogenesis Assay: Utility as a Alternative and a Screen-ing Tool, Toxicological Sciences. [Link]

-

Zhang, X. et al. (2011), Bisphenol A disrupts steroidogenesis in human H295R cells, Toxicology in Vitro. [Link]

-

bioRxiv (2023), Enhanced H295R steroidogenesis assay and its predictive value for female reproductive toxicity. [Link]

-

Haladová, E. et al. (2023), Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro, International Journal of Molecular Sciences. [Link]

Sources

- 1. Toxicological Evaluation of Bisphenol A and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Health effects of Bisphenol A - Wikipedia [en.wikipedia.org]

- 3. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sulfation of bisphenol A abolished its estrogenicity based on proliferation and gene expression in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. The Genotoxic and Cytotoxic Effects of Bisphenol-A (BPA) in MCF-7 Cell Line and Amniocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. oecd.org [oecd.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. criver.com [criver.com]

- 15. blog.inotiv.com [blog.inotiv.com]

- 16. scantox.com [scantox.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bisphenol A disrupts steroidogenesis in human H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 21. catalog.labcorp.com [catalog.labcorp.com]

- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 23. downloads.regulations.gov [downloads.regulations.gov]

The Role of Bisphenol A Bissulfate Disodium Salt in Environmental Toxicology: Biomarker Fidelity and Tissue-Specific Reactivation

Executive Summary

Bisphenol A (BPA) is a ubiquitous endocrine-disrupting chemical (EDC) heavily monitored in environmental toxicology. While historical research has predominantly focused on the unconjugated BPA aglycone, modern toxicokinetics has shifted attention toward its phase II metabolites. Bisphenol A bissulfate disodium salt (BPA disulfate) is the fully sulfated, water-soluble conjugate of BPA. Once dismissed merely as an inactive detoxification byproduct, BPA disulfate is now recognized as both a high-fidelity biomarker for human biomonitoring and a latent "Trojan Horse" capable of targeted endocrine disruption via tissue-specific deconjugation.

This technical guide provides an in-depth analysis of BPA disulfate’s toxicokinetics, its superiority as an exposure biomarker, and the rigorous LC-MS/MS protocols required for its quantification.

Chemical Identity & Phase II Metabolism

Upon oral ingestion or dermal absorption, BPA undergoes rapid phase II metabolism in the liver and intestine. The primary metabolic pathways yield bisphenol A glucuronide (BPAG) and sulfate conjugates, including bisphenol A monosulfate (BPAS) and bisphenol A bissulfate[1].

Bisphenol A bissulfate disodium salt (CAS: 10040-44-5; Molecular Formula: C15H14Na2O8S2) is formed when estrogen sulfotransferase (SULT) catalyzes the transfer of a sulfonate group to both hydroxyl groups of the BPA aglycone[2]. This biotransformation drastically increases the molecule's aqueous solubility, facilitating its circulation in blood serum and eventual excretion in urine.

The "Trojan Horse" Toxicokinetics: Sulfation and Desulfation

To understand the toxicological threat of BPA disulfate, one must examine the causality behind its cellular uptake. BPA aglycone has a high affinity for intracellular estrogen receptors (ERs), but its lipophilicity limits systemic transport. Sulfation converts BPA into the highly mobile BPA disulfate[3].

While stably conjugated BPA disulfate cannot directly bind to ERs or activate rapid extracellular signal-regulated kinase (ERK) pathways[4], it acts as a highly efficient transport vehicle. The critical mechanism occurs at the target tissue level: BPA disulfate is a direct substrate for estrone sulfatase (arylsulfatase C) [3]. Tissues expressing high levels of this enzyme—such as the human placenta, fetal tissues, and hormone-responsive breast tumor cells—actively deconjugate the disulfate back into the potent BPA aglycone[1][3]. This localized reactivation drives selective cellular uptake and amplifies estrogenic toxicity in vulnerable microenvironments.

BPA Sulfation-Desulfation Pathway: The Trojan Horse mechanism of tissue-specific reactivation.

BPA Bissulfate as a High-Fidelity Exposure Biomarker

A major challenge in environmental toxicology is the accurate assessment of human exposure to BPA. Current biomonitoring practices often measure unconjugated BPA (aglycone) as the end analyte. However, because BPA is ubiquitous in laboratory consumables, collection tubes, and ambient dust, this approach frequently leads to false positives and artificially inflated exposure estimates due to external contamination[1].

Conversely, BPA disulfate requires in vivo enzymatic metabolism. Its presence in human matrices is an absolute confirmation of internal exposure. Measuring the disulfate directly eliminates the background noise of external laboratory contamination, making it a vastly superior, high-fidelity biomarker[1][5].

Biomarker Comparison Data

| Biomarker Candidate | Susceptibility to External Contamination | In Vivo Metabolism Required | Biological Half-Life | Utility in Biomonitoring |

| BPA (Aglycone) | High (Plastics, labware, dust) | No | Short (< 6 hours) | Poor (High false positive rate) |

| BPA Glucuronide | Low | Yes | Moderate | Good |

| BPA Disulfate | Low | Yes | Extended | Excellent (High-fidelity indicator) |

Experimental Protocols: LC-MS/MS Quantification

To ensure scientific integrity and reproducibility, researchers must employ rigorous, self-validating analytical protocols. The following workflow details the simultaneous extraction and quantification of BPA disulfate from human serum or urine.

Causality in Experimental Design: We utilize Solid Phase Extraction (SPE) to concentrate the highly polar disulfate and remove matrix salts. Crucially, the sample is spiked with a 13C12 -labeled BPA disulfate internal standard to correct for matrix-induced ion suppression during electrospray ionization (ESI), ensuring absolute quantification accuracy[6].

Step-by-Step Methodology

-

Sample Preparation & Isotope Spiking: Aliquot 100 µL of human urine or serum into a glass vial (avoiding polycarbonate plastics). Spike with 10 ng of 13C12 -Bisphenol A Bissulfate Disodium Salt as an internal standard[6].

-

Enzymatic Control (Self-Validation): To validate the assay, treat a parallel control aliquot with β -glucuronidase/arylsulfatase (from Helix pomatia) at 37°C for 2 hours to force complete deconjugation[1]. For the primary direct disulfate measurement, skip this step and maintain samples on ice to prevent spontaneous hydrolysis.

-

Solid Phase Extraction (SPE): Condition an Oasis HLB cartridge (or equivalent polymeric reversed-phase sorbent) with 2 mL methanol followed by 2 mL HPLC-grade water. Load the sample. Wash with 2 mL of 5% methanol in water to remove polar interferences. Elute the BPA disulfate with 2 mL of 100% methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% ammonium acetate).

-

LC-MS/MS Acquisition: Inject 10 µL onto a C18 analytical column (e.g., Kinetex 100 mm × 2.1 mm, 1.7 µm). Run a gradient elution using water/acetonitrile modified with ammonium acetate. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions for the disulfate (e.g., m/z 387.0 → 227.0)[5].

LC-MS/MS Analytical Workflow for the quantification of BPA disulfate in human matrices.

Toxicological Implications in Endocrine Disruption

The toxicological assessment of BPA disulfate extends beyond its utility as a biomarker. In vitro assays using GH3/B6/F10 pituitary cell lines demonstrate that while unmodified BPA rapidly phospho-activates extracellular signal-regulated kinase (ERK) and c-Jun-N-terminal kinase (JNK), stably sulfated forms do not trigger these pathways on their own[4].

However, when researchers introduce arylsulfatase C into the assay—or when testing on cell lines that naturally express high levels of estrone sulfatase—the disulfate is rapidly cleaved[3]. This deconjugation restores the rapid estrogenic signaling capabilities, proving that BPA disulfate acts as a latent endocrine disruptor. This phenomenon is particularly concerning for maternal-fetal toxicology, as the human placenta expresses robust deconjugating enzymes, potentially exposing the developing fetus to reactivated BPA despite maternal hepatic detoxification[1].

Conclusion

Bisphenol A bissulfate disodium salt is a highly critical analytical target that solves the persistent contamination issues plaguing BPA biomonitoring. Furthermore, its ability to undergo targeted desulfation in hormone-responsive tissues highlights a sophisticated mechanism of endocrine disruption. Future toxicological frameworks and drug development safety assays must account for tissue-specific deconjugation rates to accurately model the true internal exposome of bisphenols.

References

-

Andra, S. S., et al. "Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives." Toxicology Letters. URL:[Link]

-

Viñas, R., & Watson, C. S. "Rapid estrogenic signaling activities of the modified (chlorinated, sulfonated, and glucuronidated) endocrine disruptor bisphenol A." Cell Communication and Signaling. URL:[Link]

-

Grignard, E., et al. "A Role for Sulfation-Desulfation in the Uptake of Bisphenol A into Breast Tumor Cells." Chemistry & Biology. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 70540770, Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate." PubChem. URL:[Link]

Sources

- 1. Recent advances in simultaneous analysis of bisphenol A and its conjugates in human matrices: exposure biomarker perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Disodium (propane-2,2-diyl)di(4,1-phenylene) disulfate | C15H14Na2O8S2 | CID 70540770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. scribd.com [scribd.com]

- 6. clearsynth.com [clearsynth.com]

Biotransformation of Bisphenol A: Metabolic Pathways to Bissulfate Conjugates

Executive Summary

Bisphenol A (BPA) is a ubiquitous industrial chemical and well-documented endocrine-disrupting compound (EDC). In mammalian systems, the mitigation of BPA's estrogenic activity relies heavily on Phase II metabolic conjugation, primarily through glucuronidation and sulfation[1]. While glucuronidation is the dominant pathway, sulfation plays a critical, high-affinity role in neutralizing BPA, particularly in fetal compartments and specific target tissues[2]. This whitepaper provides an in-depth technical analysis of the enzymatic conversion of BPA to its mono-sulfate (BPA-S) and bis-sulfate (BPA-2S) conjugates, detailing the kinetic profiles of responsible sulfotransferases (SULTs) and providing field-validated protocols for in vitro pharmacokinetic profiling.

Enzymatic Mechanisms of BPA Sulfation

The sulfation of BPA is catalyzed by cytosolic sulfotransferases (SULTs), which utilize 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the universal sulfate donor. The addition of the bulky, negatively charged sulfate group completely abolishes the ability of BPA to bind to estrogen receptors (ERα and ERβ), rendering the conjugates pharmacologically inactive and facilitating their renal excretion[2].

The Role of SULT Isoforms

In human hepatic tissues, multiple SULT isoforms participate in BPA metabolism, but they exhibit distinct kinetic efficiencies:

-

SULT1A1 (Phenol Sulfotransferase): This is the primary driver of BPA sulfation in the human liver. It possesses the highest catalytic efficiency for BPA and is responsible for both the initial sulfation to BPA-S and the subsequent conversion to the terminal BPA-2S conjugate[1].

-

SULT1E1 (Estrogen Sulfotransferase): While highly specific for endogenous estrogens (e.g., estradiol), SULT1E1 also accommodates BPA. However, its contribution to overall hepatic BPA clearance is secondary to SULT1A1 due to lower expression levels and distinct binding pocket dynamics[3][4].

The Two-Step Conjugation Pathway

Because BPA is a symmetrical molecule with two phenolic hydroxyl groups, it undergoes a two-step sequential conjugation:

-

First Sulfonation: BPA is converted to BPA mono-sulfate (BPA-S). This intermediate is the most commonly detected sulfated metabolite in human serum and urine[5].

-

Second Sulfonation: The remaining hydroxyl group on BPA-S is targeted by SULT1A1, yielding BPA bis-sulfate (BPA-2S). Interestingly, there is a pronounced species difference in this step: in murine models, BPA-2S is the dominant product (often comprising >75% of sulfated metabolites), whereas in humans, it is considered a minor metabolite, often requiring highly sensitive LC-MS/MS for detection[1][6].

Metabolic conversion of BPA to mono- and bis-sulfate conjugates via SULT enzymes.

Kinetic Profiling and Quantitative Analysis

Understanding the kinetic parameters of BPA sulfation is vital for physiologically based pharmacokinetic (PBPK) modeling. In vitro assays demonstrate that BPA sulfation generally follows Michaelis-Menten kinetics, though partial substrate inhibition can occur at highly elevated concentrations[2][7].

The table below summarizes the kinetic parameters of recombinant human SULTs toward BPA[1]:

| Enzyme Isoform | Substrate | Kₘ (μM) | kcat/Kₘ (min⁻¹ mM⁻¹) | Primary Metabolic Role |

| SULT1A1 | Bisphenol A | ~4.7 | 574 | Major catalyst for BPA mono- and bis-sulfation |

| SULT1E1 | Bisphenol A | >10.0 | <100 | Secondary catalyst; highly specific for endogenous estrogens |

| SULT2A1 | Bisphenol A | Variable | Low | Minor contribution; primarily targets steroids (e.g., DHEA) |

Note: The exceptionally low Kₘ of SULT1A1 indicates a very high binding affinity, ensuring that even at low environmental exposure levels, BPA is rapidly intercepted and conjugated in the hepatic first-pass metabolism[1].

Experimental Methodology: In Vitro Sulfation Workflow

To accurately quantify the formation of BPA-S and BPA-2S, researchers must employ highly controlled in vitro assays. The following protocol is designed as a self-validating system , incorporating specific biochemical rationales to ensure data integrity.

Reagent Preparation & Causality

-

Enzyme Source: Pooled human liver cytosol (1 mg/mL protein) or recombinant SULT1A1 (5-10 nM). Rationale: Cytosol provides a holistic view of hepatic clearance, while recombinant enzymes allow for isoform-specific kinetic mapping[2][7].

-

Cofactor (PAPS): 50 μM PAPS. Rationale: PAPS is the obligate sulfate donor. It must be maintained in excess to ensure it does not become the rate-limiting factor.

-

Buffer System: 50 mM Potassium Phosphate (pH 7.4), 5 mM MgCl₂, 1 mM Dithiothreitol (DTT).

-

Causality of MgCl₂: Magnesium ions coordinate the phosphate groups of PAPS, stabilizing its binding within the SULT active site.

-

Causality of DTT: Cytosolic SULTs possess critical cysteine residues that are highly susceptible to oxidative inactivation. DTT maintains these residues in a reduced, catalytically active state.

-

Step-by-Step Assay Protocol

-

Pre-Incubation: Combine the buffer, enzyme source, and BPA (varying concentrations from 0.1 μM to 50 μM for Kₘ determination) in a reaction vial. Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.

-

Initiation: Initiate the reaction by adding the PAPS cofactor.

-

Self-Validation: Always run a parallel negative control where PAPS is replaced with an equal volume of buffer. This rules out non-enzymatic degradation or background matrix interference.

-

-

Incubation: Incubate at 37°C for 15–30 minutes. The time must be optimized to ensure the reaction remains in the linear phase of product formation.

-

Quenching & Internal Standard Addition: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C₁₂-BPA-S or d₆-BPA).

-

Protein Precipitation: Centrifuge the quenched mixture at 14,000 × g for 10 minutes at 4°C. Extract the clear supernatant for analysis.

In vitro workflow for evaluating BPA sulfation kinetics using LC-MS/MS.

LC-MS/MS Quantification

Quantification of BPA-S and BPA-2S requires High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode. Because authentic, unlabeled standards for BPA-bissulfate are highly specialized and often require custom chemical synthesis, researchers frequently rely on relative quantification against synthesized d₆-BPA-bis-sulfate or by monitoring specific Multiple Reaction Monitoring (MRM) transitions associated with the sequential loss of the sulfate moieties (SO₃⁻)[2][6].

References

-

1 - nih.gov 2.3 - nih.gov 3.4 - oup.com 4.2 - researchgate.net 5.6 - nih.gov 6.7 - nih.gov 7.5 - acs.org

Sources

- 1. Bisphenol A sulfonation is impaired in metabolic and liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytosolic sulfotransferases in endocrine disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacokinetics of Bisphenol A in Humans Following a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation and Analytical Validation of Bisphenol A Bissulfate Disodium Salt Standard Solutions

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokineticists Application Focus: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Exposome Studies, and Environmental Monitoring

Introduction and Scientific Context